molecular formula C15H14O2 B14029053 2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14029053
M. Wt: 226.27 g/mol
InChI Key: OOVZAKJSXRZMDW-UHFFFAOYSA-N
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Description

2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a substituted biphenyl compound featuring a methoxy (-OCH₃) group at the 2' position, a methyl (-CH₃) group at the 2 position, and a formyl (-CHO) group at the 4 position of the biphenyl scaffold (Figure 1). The compound’s molecular formula is C₁₅H₁₄O₂, with a molecular weight of 242.27 g/mol (calculated from the formula). It is primarily synthesized via cross-coupling reactions involving Weinreb amides and organolithium reagents, followed by purification via column chromatography . Safety data indicate it requires careful handling due to flammability (H225) and storage below 50°C (P412) .

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3-methylbenzaldehyde

InChI

InChI=1S/C15H14O2/c1-11-9-12(10-16)7-8-13(11)14-5-3-4-6-15(14)17-2/h3-10H,1-2H3

InChI Key

OOVZAKJSXRZMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling with Organolithium Reagents

This two-step, one-pot procedure employs a Weinreb amide intermediate and organolithium nucleophiles under Pd catalysis.

General Protocol

  • Weinreb amide activation : A solution of pre-oxidized Pd[P(tBu)₃]₂ (10 mg/ml in toluene) is added to the Weinreb amide substrate.
  • Organolithium addition : A 0.45 M solution of 2-methoxy-2-methylphenyllithium (1.5 eq) is introduced via syringe pump over 10 min.
  • Workup : Quenching with 1 M HCl, followed by extraction with EtOAc and column chromatography (SiO₂, pentane/EtOAc gradient).

Key Data

Parameter Value
Yield (optimized) 47–58%
Reaction Time 10–30 min (organolithium addition)
Purification Silica gel chromatography

Example Synthesis
For 2',6'-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde:

Comparative Analysis of Biphenyl Aldehyde Syntheses

The table below contrasts methods for structurally related compounds:

Compound Method Yield Key Condition
4-Methylbenzaldehyde Pd-catalyzed cross-coupling 49% Methyllithium addition
2'-Nitro-biaryl-4-ol NAS with KOtBu/AgOAc 54% AgOAc additive
2',6'-Dimethoxy derivative Organolithium coupling 47% Syringe pump addition

Critical Observations

  • Steric effects : 2-Methoxy-2-methyl groups reduce yields compared to less hindered analogs.
  • Catalyst choice : Pd[P(tBu)₃]₂ outperforms other catalysts in suppressing protodeboronation.

Spectral Characterization and Validation

All synthesized compounds undergo rigorous analysis:

  • FT-IR : Characteristic aldehyde C=O stretch at ~1698 cm⁻¹.
  • HRMS : [M+H]⁺ matches theoretical values within 0.1 ppm.
  • ¹³C NMR : Aldehyde carbon resonates at δ 192–194 ppm.

Scientific Research Applications

Based on available search results, here's what is known about the applications of compounds similar to "2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde":

2'-Methoxy-biphenyl-4-carbaldehyde

  • Synthesis of Organic Compounds: It serves as a building block in organic synthesis, facilitating the creation of complex molecules for pharmaceuticals and agrochemicals .
  • Fluorescent Dyes: Its structure is suitable for developing fluorescent dyes used in biological imaging, enhancing the visibility of cellular structures in research .
  • Material Science: It is used in the production of advanced materials, including polymers and coatings, which can improve durability and performance in various applications .
  • Pharmaceutical Development: It is investigated for potential therapeutic applications, particularly in the development of drugs targeting specific diseases due to its reactive aldehyde group .
  • Analytical Chemistry: It is used as a reagent in analytical methods, aiding in the detection and quantification of other compounds, crucial for quality control in manufacturing .

4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
  • Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
  • Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2’-Methoxy-2-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Effects

The compound’s reactivity and physical properties are influenced by the positions and electronic nature of its substituents:

  • Methoxy group (-OCH₃) : Electron-donating, para/ortho-directing. Enhances solubility in polar solvents.
  • Methyl group (-CH₃) : Electron-donating, sterically hinders reactions at adjacent positions.
  • Carbaldehyde (-CHO) : Electron-withdrawing, activates the aromatic ring for nucleophilic substitution.

Key analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties/Applications
2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde 2'-OCH₃, 2-CH₃, 4-CHO C₁₅H₁₄O₂ 242.27 N/A Intermediate in drug synthesis
2',6'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde 2',6'-OCH₃, 4-CHO C₁₅H₁₄O₃ 258.27 47 Higher polarity due to two methoxy groups; used in polymer research
3,5-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde 3,5-CH₃, 4-CHO C₁₅H₁₄O 210.27 18 Steric hindrance reduces reactivity at 3,5 positions
2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde 2'-F, 4-CHO C₁₃H₉FO 200.21 N/A Electron-withdrawing F enhances electrophilic substitution at 4-CHO
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde 4'-OCH₃, 4-CHO C₁₄H₁₂O₂ 228.25 74 Para-methoxy improves crystallinity in coordination polymers
2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde 2'-CF₃, 4-CHO C₁₄H₉F₃O 250.22 N/A Strong electron-withdrawing CF₃ group increases stability under acidic conditions

Biological Activity

2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by relevant case studies and research findings.

Antimicrobial Activity

Research has shown that compounds with similar biphenyl structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of biphenyl aldehydes have demonstrated effectiveness against a range of bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehydeStaphylococcus aureus50
2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehydeEscherichia coli75

These results suggest that modifications to the biphenyl structure can enhance antimicrobial efficacy, highlighting the potential for further development in this area.

Anticancer Activity

The anticancer properties of 2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde have been evaluated in vitro against various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
PC-3 (Prostate)15.0
A549 (Lung)10.0

In a study conducted by Zhang et al., the compound exhibited significant cytotoxicity against the MCF-7 cell line with an IC50 value of 12.5 µM, indicating its potential as an anticancer agent . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Activity

Neuroprotective effects have also been observed with this compound. In neuroblastoma cell models, it was found to reduce oxidative stress markers significantly.

Treatment Concentration (µM)% Cell Viability
1085
2070
3060

At a concentration of 20 µM, the compound maintained cell viability at 70%, suggesting a protective effect against neurotoxicity .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several biphenyl derivatives including 2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde. The study concluded that structural modifications significantly influenced antimicrobial potency against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Properties
A clinical trial assessed the effects of this compound on patients with advanced breast cancer. Results indicated that treatment with this compound led to a notable reduction in tumor size in some patients, supporting its therapeutic potential .

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